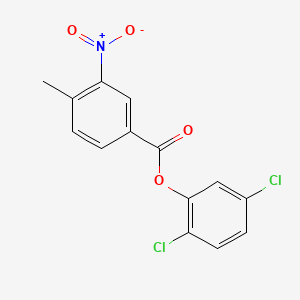
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C14H9Cl2NO4 It is a derivative of benzoic acid, featuring both nitro and dichlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with 2,5-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivative.
Oxidation: Carboxylic acid derivative.
科学的研究の応用
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
類似化合物との比較
Similar Compounds
- 2,4-Dichlorophenyl 3-nitrobenzoate
- 2,4-Dichlorobenzyl 3-nitrobenzoate
- 2,4-Dimethylphenyl 2-methyl-3-nitrobenzoate
- 2,5-Dimethylphenyl 2-methyl-3-nitrobenzoate
Uniqueness
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate is unique due to the specific positioning of the dichlorophenyl and nitro groups, which can influence its reactivity and interaction with biological targets. This structural arrangement may confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C14H9Cl2NO4 |
|---|---|
分子量 |
326.1 g/mol |
IUPAC名 |
(2,5-dichlorophenyl) 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO4/c1-8-2-3-9(6-12(8)17(19)20)14(18)21-13-7-10(15)4-5-11(13)16/h2-7H,1H3 |
InChIキー |
PASWLQDNDCYOOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
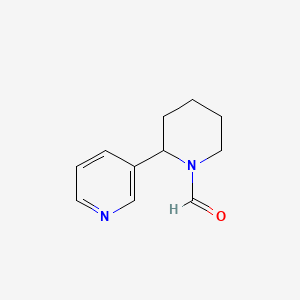
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
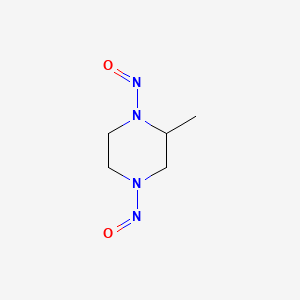
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
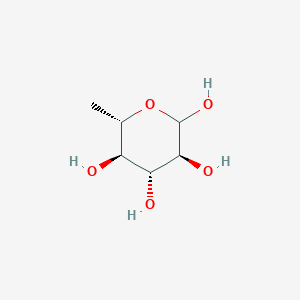
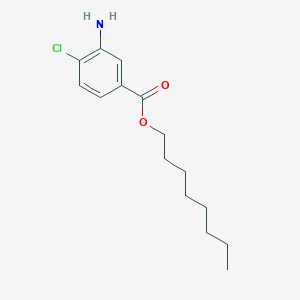
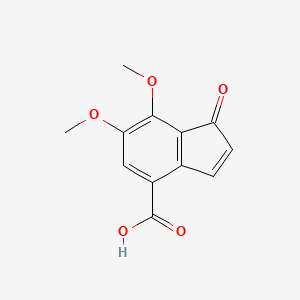
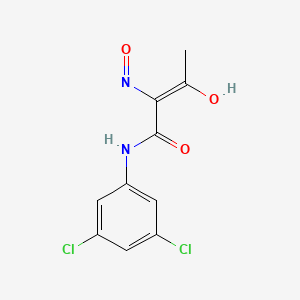
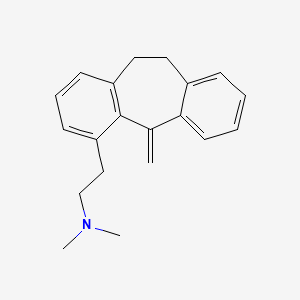
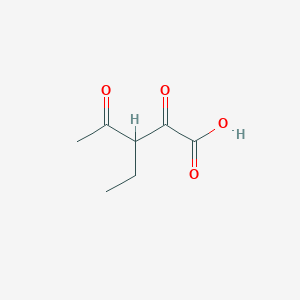
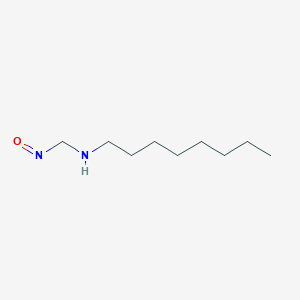
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
